Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate
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Overview
Description
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is known for its unique structure, which includes a benzoannulene core fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate typically involves the reaction of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The benzoannulene core may also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-2-ylcarbamate: Similar structure but with a different ring fusion pattern.
Ethyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[b]cyclohepten-2-ylcarbamate: Another structural isomer with distinct properties.
Uniqueness
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate is unique due to its specific ring structure and the presence of both a carbamate and a ketone group.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl N-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)15-11-7-8-12-10(9-11)5-3-4-6-13(12)16/h7-9H,2-6H2,1H3,(H,15,17) |
InChI Key |
YBZMZLLGJDSZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
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